BenchChemオンラインストアへようこそ!

hepatitis B virus surface antigen P31c

Recombinant protein engineering Protease resistance Yeast expression

Hepatitis B virus surface antigen P31c (HBsAg M-P31c, CAS 121683-17-8) is a genetically engineered recombinant middle (M) protein of HBV envelope, consisting of the pre-S2 and S domains (P31 polypeptide backbone) expressed in Saccharomyces cerevisiae. It assembles into spherical subviral particles approximately 20 nm in diameter composed primarily of two differentially glycosylated species — GP37 (37 kDa) and GP34 (34 kDa) — both retaining polymerized human serum albumin (poly-HSA) receptor activity and HBsAg antigenicity.

Molecular Formula C27H27N9O6
Molecular Weight 0
CAS No. 121683-17-8
Cat. No. B1168336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehepatitis B virus surface antigen P31c
CAS121683-17-8
Synonymshepatitis B virus surface antigen P31c
Molecular FormulaC27H27N9O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepatitis B Virus Surface Antigen P31c (CAS 121683-17-8): Engineered Pre-S2-Containing HBsAg for Third-Generation Vaccine Research


Hepatitis B virus surface antigen P31c (HBsAg M-P31c, CAS 121683-17-8) is a genetically engineered recombinant middle (M) protein of HBV envelope, consisting of the pre-S2 and S domains (P31 polypeptide backbone) expressed in Saccharomyces cerevisiae [1]. It assembles into spherical subviral particles approximately 20 nm in diameter composed primarily of two differentially glycosylated species — GP37 (37 kDa) and GP34 (34 kDa) — both retaining polymerized human serum albumin (poly-HSA) receptor activity and HBsAg antigenicity [2]. Originally developed as the immunogen for the third-generation hepatitis B vaccine candidate TGP-943, M-P31c is distinguished from conventional recombinant S-only HBsAg and from wild-type P31 by targeted deletion of a protease-sensitive hexapeptide in the pre-S2 region, conferring trypsin-like protease resistance [3].

Why Generic HBsAg Substitution Fails: Quantifiable Differentiation of M-P31c from S-Only and Unmodified P31 Antigens


Conventional recombinant HBsAg products (e.g., yeast-derived S vaccine, plasma-derived HBsAg) contain only the S domain and fail to recapitulate the pre-S2-mediated immunological functions that define M-P31c [1]. Wild-type HBsAg P31 expressed in yeast is rapidly degraded by endogenous trypsin-like proteases at the Arg48 site within pre-S2, resulting in loss of polymerized albumin receptor activity and compromised particle integrity [2]. M-P31c overcomes this through precise genetic deletion of the 6-amino-acid protease-sensitive region (Ser44–Thr49 including Arg48), preserving both structural and functional domains [3]. Furthermore, M-P31c achieves an expression level of 11.7% of total yeast cell protein — approximately 29-fold higher than baseline P31 variants — which directly impacts manufacturing feasibility and cost-of-goods [4]. These molecular, functional, and expression-level differences mean that M-P31c cannot be substituted by generic HBsAg or unmodified P31 in applications requiring pre-S2 antigenicity, protease-resistant particle assembly, or high-yield recombinant production.

M-P31c (CAS 121683-17-8) Product-Specific Quantitative Evidence: Head-to-Head Comparison Data for Scientific Procurement Decisions


Protease Resistance: M-P31c vs. Wild-Type HBsAg P31 — 6-Amino-Acid Targeted Deletion Eliminates Trypsin Sensitivity

The wild-type hepatitis B virus surface antigen P31 protein contains a trypsin-like protease-sensitive site at Arg48 within the pre-S2 region (Ser44–Thr49). When expressed in Saccharomyces cerevisiae, wild-type P31 is rapidly degraded by endogenous yeast proteases, yielding smaller fragments that lose polymerized human serum albumin (poly-HSA) receptor activity [1]. M-P31c was engineered by deleting the coding sequence for 6 amino acids (Ser44–Thr49 including Arg48) from the pre-S2 portion of the P31 gene, rendering the expressed protein resistant to trypsin-like proteases while fully preserving HBsAg antigenicity and poly-HSA receptor binding [2]. This modification enables intact particle recovery without the use of protein denaturants or protease inhibitors during extraction [1].

Recombinant protein engineering Protease resistance Yeast expression HBsAg particle stability

Expression Yield: M-P31c Achieves 11.7% Total Cell Protein vs. 0.4% Baseline for Other P31 Variants

In a direct comparative study of five genetically engineered HBsAg P31 variants (M-P31c, d, e, f, and i) expressed under identical promoter (GAPDH) and terminator (PGK) control in Saccharomyces cerevisiae Kyokai III, the expression levels of the modified P31 proteins ranged from 0.4% to 11.7% of total cell protein [1]. M-P31c achieved the highest expression level at 11.7% of total cell protein, representing an approximately 29-fold increase over the lowest-expressing variant (0.4% baseline). Critically, specific mRNA levels and protein degradation rates did not vary significantly among the variants, indicating that the expression differences are attributable to post-translational efficiency and conformational stability of the N-terminal peptide (Met-1 to Phe-46) in the endoplasmic reticulum membrane [1].

Recombinant protein yield Yeast fermentation Process development Vaccine manufacturing

Dual Antibody Elicitation: M-P31c Induces Both Anti-S and Anti-pre-S2 vs. Anti-S-Only Conventional Vaccines

Immunogenicity studies in Balb/c mice demonstrated that TGP-943 (alum-adsorbed M-P31c particles) elicited both anti-S (anti-HBs) and anti-pre-S2 antibodies, in contrast to the control plasma-derived vaccine (PDV) and yeast-derived S vaccine (YDSV), which induce only anti-S antibodies [1]. In terms of anti-HBs(S) response magnitude, TGP-943 was found to be as immunogenic as PDV and YDSV; however, only TGP-943 generated a dose-dependent anti-pre-S2 antibody response that was maintained at high levels after high-dose immunization [1]. The antibody response to pre-S2 showed a tendency to appear earlier than the response to S [1]. Additionally, M-P31c particles induced in vitro proliferation of TGP-943-primed lymph node cells, indicating superior T-cell immunogenicity compared to conventional vaccines [1].

Vaccine immunogenicity Anti-pre-S2 antibody Humoral response Third-generation hepatitis B vaccine

Protective Efficacy: M-P31c (TGP-943) Confers 100% Protection Against 1000 CID50 HBV Challenge in Chimpanzees

In a pivotal chimpanzee efficacy study, animals immunized with three intramuscular doses of TGP-943 (M-P31c particles, 10 or 40 µg protein) at 4-week intervals were challenged intravenously with 1000 chimpanzee infectious units (CID50) of HBV subtype ayw five weeks after the third injection [1]. All vaccinated animals were completely protected, confirmed by normal serological markers, absence of signs of infection in sera and liver biopsies, and no detection of HBV-DNA by PCR [1]. Notably, chimpanzees vaccinated with 40 µg TGP-943 produced anti-pre-S2 antibodies as early as 2 weeks after the first injection — earlier than the appearance of anti-HBs(S) antibodies [1]. In stark contrast, chimpanzees injected with denatured, non-particulate M-P31c antigen produced anti-pre-S2 antibodies but with non-protective anti-S antibody levels (<10 mIU/mL), underscoring the essential role of the particulate structure [1]. This 100% protection rate against a high-dose heterologous subtype challenge provides the strongest in vivo evidence of M-P31c's protective efficacy.

Challenge study Chimpanzee model HBV protection Vaccine efficacy Neutralizing antibodies

Human Anti-pre-S2 Kinetics: Protective-Level Antibodies Achieved by Week 4–8 After Single 10 µg M-P31c Dose

A clinical immunogenicity study in seven randomly selected human individuals vaccinated intramuscularly with 10 µg TGP-943 (M-P31c) at 0, 4, and 24 weeks demonstrated that detectable levels of anti-pre-S2 antibodies were rapidly elicited by week 4 or 8 after the first vaccination [1]. The protective level of anti-pre-S2 antibodies in humans was assessed by comparing titers with those in chimpanzees that had been protected against 1000 CID50 HBV challenge using anti-pre-S2 antibodies alone (achieved via denatured TGP-943 immunization that produced only anti-pre-S2 without protective anti-S) [1]. Based on this cross-species titer calibration, all seven human subjects had already acquired protective-level anti-pre-S2 antibodies by week 4 or 8 after the first dose [1]. This represents an early window of protection that precedes the typically slower anti-S response observed with conventional S-only hepatitis B vaccines.

Human immunogenicity Anti-pre-S2 seroconversion Clinical translation Vaccine dosing

Particle Integrity and Physicochemical Fidelity: M-P31c Particles Mirror Human Plasma-Derived HBsAg in Size (19.2 ± 0.8 nm) and Density (1.19 g/cm³)

M-P31c particles secreted from recombinant Saccharomyces cerevisiae via the normal yeast secretory pathway were purified and characterized. The particles exhibited a buoyant density of 1.19 g/cm³, a mean diameter of 19.2 ± 0.8 nm, and a spherical morphology — values that closely match human plasma-derived HBsAg small particles [1]. The particles are composed of two major glycoproteins (GP37 and GP34) with identical 31 kDa polypeptide backbones, differing only in glycosylation pattern: GP37 carries both N-linked and O-linked sugar chains, while GP34 carries only N-linked chains [2]. Both glycosylation forms elicited anti-S and anti-pre-S2 antibodies to the same extent, confirming that glycosylation heterogeneity does not affect immunogenicity [3]. Separate studies confirmed that M-P31c particles purified from yeast lysates had a diameter of approximately 20 nm, similar in shape and size to human plasma-derived HBsAg [2].

Particle characterization Quality control Density gradient Electron microscopy Vaccine formulation

Optimal Research and Industrial Use Cases for M-P31c (CAS 121683-17-8) Based on Quantitative Differentiation Evidence


Third-Generation Hepatitis B Vaccine Development Targeting S-Nonresponder Populations

M-P31c (formulated as TGP-943) uniquely induces both anti-S and anti-pre-S2 antibodies and has demonstrated anti-S seroconversion even in S low-responder mouse strains, where conventional S-only vaccines fail [1]. The rapid attainment of protective-level anti-pre-S2 antibodies in humans by week 4–8 after the first 10 µg dose [2] supports its use in accelerated immunization schedules for hemodialysis patients, immunocompromised individuals, and others with documented poor response to standard hepatitis B vaccines.

High-Yield Recombinant HBsAg Manufacturing for Diagnostic Antigen Production

With an expression level reaching 11.7% of total yeast cell protein — approximately 29-fold above the baseline P31 variant — M-P31c is the optimal choice for large-scale recombinant HBsAg production [3]. Its protease-resistant design enables extraction and purification without protease inhibitors, simplifying downstream processing and reducing cost-of-goods for diagnostic kit manufacturers requiring highly purified HBsAg containing both S and pre-S2 epitopes [4].

Preclinical HBV Challenge Studies Requiring Validated Protective Antigen with In Vivo Proof

M-P31c is one of the few recombinant HBsAg variants with documented 100% protective efficacy against high-dose (1000 CID50) heterologous subtype HBV challenge in the chimpanzee model [5]. This makes it the reference immunogen of choice for preclinical vaccine studies, correlates of protection research, and passive immunization experiments where in vivo protection data are required to anchor immunological readouts.

Quality Control Reference Standard for HBsAg Particle Characterization

M-P31c particles are extensively characterized with precisely quantified physicochemical parameters — diameter 19.2 ± 0.8 nm, buoyant density 1.19 g/cm³, spherical morphology — that closely mirror human plasma-derived HBsAg [6]. These well-defined properties, combined with the known glycoprotein composition (GP37/GP34) and lipid content [7], make M-P31c suitable as a recombinant reference standard for analytical method development, particle integrity assays, and batch-to-batch consistency evaluations in quality control laboratories.

Quote Request

Request a Quote for hepatitis B virus surface antigen P31c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.